

# A Comparative Analysis of Avibactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Avibactam |           |
| Cat. No.:            | B601228   | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Avibactam** and Vaborbactam in combating the critical threat of Carbapenem-Resistant Enterobacteriaceae (CRE). This analysis is supported by a synthesis of available experimental data from clinical trials and in vitro studies.

The emergence of CRE presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. **Avibactam** and Vaborbactam, both  $\beta$ -lactamase inhibitors, have been approved in combination with  $\beta$ -lactam antibiotics, offering new hope in the fight against these multi-drug resistant organisms. Ceftazidime-**avibactam** (CZA) and meropenem-vaborbactam (MVB) have become crucial components of the clinical armamentarium against CRE infections. This guide delves into a comparative analysis of their performance, supported by experimental data.

# **Executive Summary**

Both ceftazidime-avibactam and meropenem-vaborbactam have demonstrated efficacy in treating CRE infections, with similar clinical success and mortality rates observed in several comparative studies.[1][2] However, key differences exist in their spectrum of activity, propensity for resistance development, and the partner  $\beta$ -lactam agent. Vaborbactam, a cyclic boronic acid-based inhibitor, shows potent activity against Klebsiella pneumoniae carbapenemase (KPC) enzymes.[3] **Avibactam**, a diazabicyclooctane, also inhibits KPC, along with a broader range of  $\beta$ -lactamases including AmpC and some OXA-type enzymes.[4][5]



Notably, neither **avibactam** nor vaborbactam is effective against metallo-β-lactamases (MBLs). [5][6] Some studies suggest a lower propensity for resistance development with meropenem-vaborbactam compared to ceftazidime-**avibactam**, particularly in monotherapy.[1][4]

**Data Presentation** 

Clinical Outcomes in CRE Infections: A Head-to-Head

Comparison

| Outcome                           | Ceftazidime-<br>Avibactam (CZA)                                                        | Meropenem-<br>Vaborbactam<br>(MVB) | Study Details                                      |
|-----------------------------------|----------------------------------------------------------------------------------------|------------------------------------|----------------------------------------------------|
| Clinical Success Rate             | 62% - 67.9%                                                                            | 64.9% - 69%                        | Retrospective cohort studies.[1][2]                |
| 30-Day Mortality                  | 16% - 34.5%                                                                            | 15.1% - 33.2%                      | Retrospective and observational studies. [4][7][8] |
| 90-Day Mortality                  | Similar to MVB                                                                         | Similar to CZA                     | Retrospective cohort study.[1]                     |
| Recurrence of Infection (90 days) | 14.3% - 74.2% of recurrent cases                                                       | 11.5% - 25.8% of recurrent cases   | Retrospective and observational studies. [1][4]    |
| Emergence of<br>Resistance        | Observed, particularly with monotherapy and in patients with KPC-3 mutations.[1][4][5] | Less frequently observed.[1][4]    | Retrospective and observational studies.           |
| Adverse Events                    | Similar to MVB                                                                         | Similar to CZA                     | Retrospective cohort studies.[1][2]                |

# In Vitro Susceptibility against CRE



| Parameter                                 | Ceftazidime-<br>Avibactam (CZA) | Meropenem-<br>Vaborbactam<br>(MVB) | Notes                                                        |
|-------------------------------------------|---------------------------------|------------------------------------|--------------------------------------------------------------|
| MIC₅o (mg/L)                              | 1/4                             | 0.06/8                             | Against KPC-<br>producing<br>Enterobacteriaceae.<br>[9]      |
| MIC90 (mg/L)                              | 4/4                             | 1/8                                | Against KPC-<br>producing<br>Enterobacteriaceae.<br>[9]      |
| Susceptibility Rate (KPC-producers)       | ~97.5% - 99.3%                  | ~99%                               | Surveillance studies.<br>[5][9]                              |
| Susceptibility Rate<br>(OXA-48-producers) | ~100%                           | Not active                         | Avibactam inhibits OXA-48, vaborbactam does not.[5][10]      |
| Susceptibility Rate<br>(MBL-producers)    | Not active                      | Not active                         | Neither inhibitor is effective against metallo-β-lactamases. |

# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) for ceftazidime-avibactam and meropenem-vaborbactam against CRE isolates are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11]

 Preparation of Antimicrobial Solutions: Stock solutions of ceftazidime and meropenem are prepared. For testing, avibactam is used at a fixed concentration of 4 μg/mL, and vaborbactam is used at a fixed concentration of 8 μg/mL.



- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microdilution panel.
- Microdilution Panels: Serial twofold dilutions of the β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth. The fixed concentration of the respective β-lactamase inhibitor is added to each well.
- Incubation: The inoculated panels are incubated at  $35^{\circ}$ C  $\pm$  2°C for 16 to 20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy of the testing procedure.[8]

## Clinical Trial: TANGO II for Meropenem-Vaborbactam

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial designed to evaluate the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for the treatment of serious CRE infections.[1][2][9]

- Patient Population: Adults with suspected or documented CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intraabdominal infections, and complicated urinary tract infections/pyelonephritis.[2]
- Randomization: Patients were randomized in a 2:1 ratio to receive either meropenemvaborbactam or BAT.[2]
- Treatment Regimens:
  - Meropenem-Vaborbactam Arm: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[1][2]



- Best Available Therapy (BAT) Arm: Monotherapy or combination therapy with agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[1][2]
- Primary Efficacy Endpoints: For the US FDA, the primary endpoint was clinical cure at the test-of-cure visit. For the EMA, the primary endpoint was microbial eradication.
- Key Secondary Endpoints: 28-day all-cause mortality, microbiological cure, and overall success (a composite of clinical and microbiological cure).[2]

# **Mandatory Visualization**



#### Click to download full resolution via product page

Caption: Mechanism of action of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations and CRE resistance mechanisms.





Click to download full resolution via product page

Caption: Experimental workflow for determining in vitro susceptibility using broth microdilution.





Click to download full resolution via product page

Caption: Logical relationship for guiding treatment choice based on CRE resistance mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized



Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Antibiotic Therapy with Ceftazidime Avibactam vs. Best Available Therapy in Adult Patients with Bacteremia Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1378. Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nice.org.uk [nice.org.uk]
- To cite this document: BenchChem. [A Comparative Analysis of Avibactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-comparative-analysis-of-avibactam-and-vaborbactam-against-cre]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com